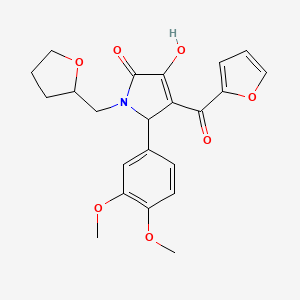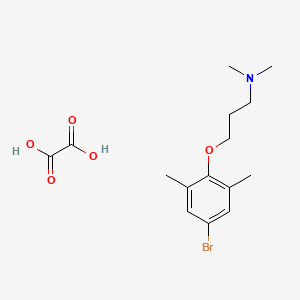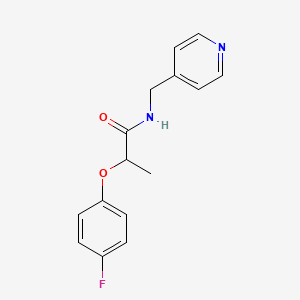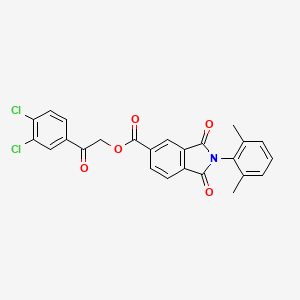
5-(3,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
5-(3,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C22H23NO7 and its molecular weight is 413.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.14745207 g/mol and the complexity rating of the compound is 693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
This compound is related to a broad area of research focusing on the synthesis and characterization of pyrrole derivatives. A study demonstrated the synthesis of a related pyrrole chalcone derivative through aldol condensation, highlighting its potential in forming heterocyclic compounds like oxiranes, oxazoles, pyrazoles, and pyridines. This indicates the compound's relevance in synthetic chemistry for generating a variety of bioactive molecules (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).
Reaction Mechanisms
Another aspect of research involves understanding the reaction mechanisms of benzoyl chlorides with Huisgen's zwitterion, leading to functionalized dihydro-pyrroles and tetrasubstituted furans. The structural confirmation through X-ray diffraction studies provides insight into the compound's potential to undergo various chemical transformations, contributing to medicinal chemistry and materials science (I. Yavari, Ako Mokhtarporyani-Sanandaj, L. Moradi, & A. Mirzaei, 2008).
Antibacterial and Analgesic Activity
Investigations into the antibacterial and analgesic activities of related compounds provide a foundation for the development of new therapeutic agents. For example, studies on 5-aryl-4-acyl-3-hydroxy-1-(2,2-dimethoxyethyl)-3-pyrrolin-2-ones showcase their potential in addressing bacterial infections and pain management, underscoring the importance of such compounds in pharmaceutical research (V. L. Gein et al., 2010).
Antioxidant Protection in Cardiac Dysfunction
A significant application of related compounds involves their role in protecting the heart against ischemia/reperfusion-induced cardiac dysfunction. Modifications of verapamil, a calcium antagonist, with pyrroline derivatives like N-Hydroxy-pyrroline, have shown to offer antioxidant protection without compromising calcium antagonistic activity. This highlights the potential for designing novel therapeutic agents that combine antioxidant and antiarrhythmic properties for the treatment of cardiovascular diseases (Rajarsi Mandal et al., 2007).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7/c1-27-15-8-7-13(11-17(15)28-2)19-18(20(24)16-6-4-10-30-16)21(25)22(26)23(19)12-14-5-3-9-29-14/h4,6-8,10-11,14,19,25H,3,5,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDWJQOZQAWYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CC3CCCO3)O)C(=O)C4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4040395.png)
![4-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040428.png)

![8-[3-(2-fluorophenoxy)propoxy]-2-methylquinoline oxalate](/img/structure/B4040431.png)

![[4-(3-isopropylphenoxy)butyl]dimethylamine oxalate](/img/structure/B4040451.png)
![4-[4-(4-Chloro-3-ethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040455.png)
![[4-(3-bromophenoxy)butyl]dimethylamine oxalate](/img/structure/B4040467.png)




![5-[4-(allyloxy)-3-methoxyphenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4040505.png)
![N-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2-(2-fluorophenoxy)propanamide](/img/structure/B4040509.png)
